Boc-Leu-OSu (tert-Butyloxycarbonyl-L-Leucine N-hydroxysuccinimide ester) is a synthetic compound commonly used in peptide synthesis []. It belongs to a class of compounds known as N-protected amino acid succinimide esters. The "Boc" group (tert-Butyloxycarbonyl) serves as a protecting group for the amino group (NH2) of the L-Leucine (Leu) amino acid, while the OSu (N-hydroxysuccinimide ester) moiety facilitates the formation of peptide bonds with other amino acids or peptides [].
The significance of Boc-Leu-OSu lies in its role as a versatile building block for peptide synthesis. Due to the protected amino group, Boc-Leu-OSu can be incorporated into a peptide chain while keeping the amino group reactive for further peptide bond formation. This controlled reactivity allows for the creation of specific peptide sequences essential in various scientific research fields, including drug discovery, protein engineering, and studies of protein function.
Boc-Leu-OSu possesses a unique structure with several key features (shown in most chemistry textbooks):
Boc-Leu-OSu + H2N-R (peptide/amino acid) -> Boc-Leu-R + NHS (where R represents another peptide or amino acid)
This balanced equation depicts the reaction between Boc-Leu-OSu and a primary amine (H2N-R) on another peptide or amino acid. The NHS ester group of Boc-Leu-OSu reacts with the amine, forming a new peptide bond (Boc-Leu-R) and releasing NHS as a byproduct.